![molecular formula C9H10F3NO B2850420 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol CAS No. 561007-08-7](/img/structure/B2850420.png)
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol
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Overview
Description
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is an organic compound . It is a colorless liquid with a special odor . It can dissolve in water and many organic solvents, such as alcohol and ether .
Synthesis Analysis
This compound can be used in organic synthesis, serving as a raw material for pharmaceutical intermediates and synthetic materials . It acts as a basic reagent and catalyst in certain organic reactions, demonstrating a wide range of applications .Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-1,1,1-trifluoro-2-phenyl-2-propanol . Its InChI code is 1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2 .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is 205.18 . It has a melting point of 84-86°C . The compound is a powder at room temperature .Scientific Research Applications
Synthesis of Diastereomeric 1,2-Diamino-1-phenylpropanes
A study by Dufrasne and Néve (2005) outlines a new procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. This process involves the use of the trifluoroacetyl protecting group, which is particularly suitable for protecting the amino group to reduce side reactions (Dufrasne & Néve, 2005).
Enzymatic Resolution in Asymmetric Synthesis
Torre, Gotor‐Fernández, and Gotor (2006) researched the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes. Their study led to the production of a valuable intermediate for the synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Engineering of Carbonyl Reductase
Zhang et al. (2015) explored the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones. This research is significant in the context of synthesizing chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an important intermediate for antidepressants (Zhang et al., 2015).
Protolytic and Complexation Properties
Korotaev et al. (2005) synthesized 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and examined its protolytic equilibria and complexation properties with transition metals. This research offers insights into the stability constants of transition metal complexes with these ligands (Korotaev et al., 2005).
Use as a Protecting Reagent in Peptide Synthesis
Gorbunova et al. (1991) proposed the 4,4,4-trifluoro-3-oxo-1-butenyl group as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis, which is relevant to the use of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol (Gorbunova et al., 1991).
Antibacterial Activity
Kumar et al. (2005) investigated the antibacterial properties of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, derived from the treatment of 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone, showcasing another dimension of research applications for this chemical compound (Kumar et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZXEFKUTNBVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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